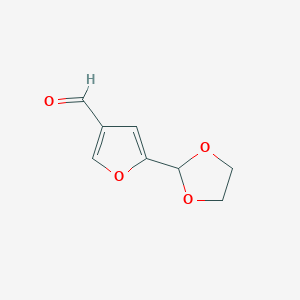

5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde

Description

Significance of Furan (B31954) Derivatives in Contemporary Organic Synthesis

Furan and its derivatives are a cornerstone of heterocyclic chemistry, valued for their versatile reactivity and presence in a multitude of natural products, pharmaceuticals, and advanced materials. nih.govresearchgate.net As a five-membered aromatic heterocycle containing an oxygen atom, the furan nucleus imparts unique electronic properties that make it a valuable building block for complex molecular architectures. researchgate.netijsrst.com Furan derivatives are integral to the synthesis of fine chemicals, agrochemicals, and polymers, where the furan ring can confer properties such as enhanced biological activity or high thermal stability. ijsrst.comnih.govutripoli.edu.ly The ability to derive furans from biomass has also positioned them as key platform chemicals in the development of sustainable and renewable technologies. mdpi.com Their utility extends to materials science, where π-conjugated furan derivatives have shown promise as organic semiconductors for electronic applications. researchgate.net

Chemical Significance of 1,3-Dioxolane (B20135) Moieties in Protecting Group Strategies and Synthetic Intermediates

The 1,3-dioxolane group is a cyclic acetal (B89532) widely employed in organic synthesis, primarily as a protecting group for aldehydes and ketones. smolecule.com Formed by the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol, the dioxolane moiety is exceptionally stable under basic and nucleophilic conditions, allowing chemists to perform reactions on other parts of a molecule without affecting the carbonyl group. smolecule.com This stability, combined with the typically mild acidic conditions required for its removal, makes it an essential tool in multistep syntheses of complex target molecules, including pharmaceuticals and natural products. cymitquimica.com Beyond its protective role, the dioxolane structure is also an important intermediate and a component of various biologically active compounds. smolecule.com

Overview of Aldehyde Functional Group Chemistry in Heterocyclic Systems

The aldehyde functional group is one of the most versatile in organic chemistry due to its reactivity towards a wide range of transformations. When attached to a heterocyclic system like furan, its chemistry is influenced by the electronic nature of the ring. The aldehyde group can undergo nucleophilic addition, condensation reactions to form imines and other derivatives, oxidation to a carboxylic acid, and reduction to a primary alcohol. smolecule.com This reactivity is fundamental to building molecular complexity. In the context of substituted furans, the regioselectivity of reactions involving the aldehyde group is a critical consideration for synthetic planning. researchgate.net The development of methods for the regioselective synthesis of functionalized furans, including those containing aldehyde groups, is an active area of research. nih.govorganic-chemistry.orgbohrium.com

Rationale for Dedicated Academic Research on 5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde (B6280344)

The specific structure of this compound presents a compelling case for dedicated academic investigation. This molecule is a derivative of furan-3,5-dicarbaldehyde in which the aldehyde group at the 5-position is selectively protected as a 1,3-dioxolane. This structural arrangement is of significant synthetic interest for several reasons:

Orthogonal Reactivity: The molecule possesses two aldehyde-derived functional groups with distinct reactivities. The "free" carbaldehyde at the 3-position is available for a wide range of chemical transformations, while the "protected" acetal at the 5-position is stable under many of those same conditions.

Regioselective Synthesis: This differential protection provides a strategic advantage for the regioselective construction of polysubstituted furan derivatives. One can first perform chemistry at the C-3 aldehyde, and then, after deprotection of the dioxolane, conduct different chemistry at the C-5 position. This stepwise approach is crucial for creating complex, unsymmetrical molecules that would be difficult to synthesize otherwise.

Specialized Building Block: While furan-2,5-dicarbaldehyde (B19676) derivatives are relatively common precursors, the 3,5-disubstituted pattern is less explored. mdpi.com This makes this compound a potentially valuable and specialized building block for accessing novel chemical space in drug discovery and materials science. Research into its synthesis and reactivity would provide a powerful tool for synthetic chemists.

Scope and Objectives of Comprehensive Research on the Chemical Compound

Comprehensive research on this compound would be centered on unlocking its potential as a versatile synthetic intermediate. The primary objectives of such research would include:

Development of Efficient Synthetic Routes: Establishing reliable and high-yielding methods to synthesize the compound, likely involving the selective mono-protection of furan-3,5-dicarbaldehyde.

Full Spectroscopic and Physicochemical Characterization: Thoroughly documenting its properties using modern analytical techniques to create a reference dataset for future studies.

Exploration of Reactivity: Investigating the scope of chemical transformations possible at the free C-3 aldehyde group while the C-5 acetal remains intact.

Demonstration of Synthetic Utility: Applying the compound as a key building block in the targeted synthesis of complex molecules, such as novel pharmaceutical scaffolds or functional materials, to highlight its strategic value.

Research Findings and Data

While dedicated research publications focusing exclusively on this compound are not prominent in the surveyed literature, its chemical properties can be inferred from related, well-documented compounds. The following table presents data for the analogous 2-carbaldehyde isomer and the parent furan-3-carbaldehyde to provide context.

Table 1: Comparative Physicochemical Properties of Related Furan Aldehydes

| Property | 5-(1,3-Dioxolan-2-yl)-2-furaldehyde | Furan-3-carbaldehyde |

|---|---|---|

| CAS Number | 117953-13-6 cymitquimica.com | 498-60-2 |

| Molecular Formula | C₈H₈O₄ cymitquimica.com | C₅H₄O₂ |

| Molecular Weight | 168.15 g/mol cymitquimica.com | 96.08 g/mol |

| Appearance | White to light yellow powder/crystal cymitquimica.com | Colorless to pale yellow liquid |

| Purity | >95.0% (GC) cymitquimica.com | Not specified |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8O4 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

5-(1,3-dioxolan-2-yl)furan-3-carbaldehyde |

InChI |

InChI=1S/C8H8O4/c9-4-6-3-7(12-5-6)8-10-1-2-11-8/h3-5,8H,1-2H2 |

InChI Key |

UHCHUWQOUWXJGB-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)C2=CC(=CO2)C=O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 5 1,3 Dioxolan 2 Yl Furan 3 Carbaldehyde

Reactivity Profile of the Furan (B31954) Ring System in 5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde (B6280344)

The furan ring is an electron-rich aromatic heterocycle. Its aromaticity is less pronounced than that of benzene (B151609), which renders it more susceptible to reactions that disrupt the aromatic system, such as addition, cycloaddition, and ring-opening reactions. matanginicollege.ac.in The substituents at the C3 and C5 positions significantly modulate this inherent reactivity.

The furan ring is highly activated towards electrophilic aromatic substitution (EAS), reacting more readily than benzene. pearson.compearson.com Electrophilic attack typically occurs at the C2 or C5 positions (α-positions) because the cationic intermediate (sigma complex) formed is better stabilized by resonance, with three resonance structures contributing to its stability compared to only two for attack at the C3 or C4 positions (β-positions). pearson.comquora.com

In this compound, the C2 and C5 positions are substituted. Therefore, any further substitution must occur at the C4 position. The directing effects of the existing substituents must be considered:

Carbaldehyde Group (-CHO) at C3: This is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. As a meta-director, it would direct an incoming electrophile to the C5 position, which is already occupied. libretexts.org

Dioxolane Group at C5: This acetal (B89532) group behaves similarly to an alkoxy group. The oxygen atoms can donate lone-pair electron density to the ring via resonance, making it an activating group and an ortho-, para-director. pearson.com In this context, it would direct incoming electrophiles to the "ortho" C4 position.

Given that the activating, ortho-directing dioxolane group and the deactivating, meta-directing carbaldehyde group both favor substitution at the C4 position (the only available site), electrophilic substitution is predicted to occur regioselectively at this position.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent(s) | Typical Conditions | Predicted Product |

|---|---|---|---|

| Nitration | Acetyl nitrate (B79036) (CH₃COONO₂) | Low temperature | 5-(1,3-Dioxolan-2-yl)-4-nitrofuran-3-carbaldehyde |

| Bromination | Br₂ in dioxane | -5°C | 4-Bromo-5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde |

| Sulfonation | Pyridine-SO₃ complex | Room temperature | 5-(1,3-Dioxolan-2-yl)-3-formylfuran-4-sulfonic acid |

| Friedel-Crafts Acylation | Acetyl chloride (CH₃COCl), SnCl₄ | Mild conditions | 4-Acetyl-5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde |

The furan nucleus is susceptible to ring-opening, particularly under acidic conditions. mdpi.com This reactivity stems from the protonation of the ring oxygen, which disrupts aromaticity and facilitates nucleophilic attack. The nature of the substituents on the furan ring has a significant impact on the ease and outcome of these reactions. rsc.orgresearchgate.net For instance, studies on various substituted furans have shown that both electron-donating and electron-withdrawing groups influence the reaction pathways, leading to different ring-opened products. rsc.orgresearchgate.net In the case of this compound, treatment with aqueous acid could potentially lead to two primary events: hydrolysis of the dioxolane (acetal) group to reveal a second aldehyde, and protonation-induced ring-opening of the furan to generate a 1,4-dicarbonyl system. The specific conditions would determine the predominant outcome.

An unusual ring transformation has been observed where furyl carbinols, in the presence of a Brønsted acid and a 1,3-dicarbonyl compound, undergo a ring-opening and subsequent recyclization to form new, highly substituted furans. nih.govacs.org This suggests that under specific catalytic conditions, the furan core of the title compound could potentially rearrange rather than simply decompose.

Furan can participate as a 4π-electron component (a diene) in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. numberanalytics.com However, due to its aromatic character, furan is less reactive than non-aromatic dienes like cyclopentadiene, and the resulting cycloaddition reactions are often reversible. rsc.org

The reactivity of the furan diene is highly dependent on its substituents.

Electron-donating groups increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan, enhancing its reactivity in normal-electron-demand Diels-Alder reactions.

Electron-withdrawing groups lower the HOMO energy, making the furan less reactive as a diene. rsc.orgrsc.org

In this compound, the strongly electron-withdrawing carbaldehyde group at C3 is expected to significantly decrease the reactivity of the furan ring in Diels-Alder reactions with typical electron-deficient dienophiles (e.g., maleic anhydride, acrylates). nih.gov While the dioxolane group at C5 is somewhat electron-donating, the deactivating effect of the aldehyde is likely to dominate, making cycloaddition challenging under standard conditions. High pressure or potent Lewis acid catalysis might be required to facilitate such transformations.

Reactions of the Carbaldehyde Functional Group in this compound

The carbaldehyde group is a versatile functional group characterized by an electrophilic carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. numberanalytics.comfiveable.me The dioxolane group at the C5 position is an acetal, which is stable under the neutral or basic conditions typically employed for many aldehyde transformations, thus allowing for selective reaction at the C3-carbaldehyde.

Nucleophilic addition is a characteristic reaction of aldehydes. numberanalytics.com The addition of a nucleophile to the carbonyl carbon forms a tetrahedral intermediate, which is typically protonated upon workup to yield the final product. fiveable.me

Reduction: The aldehyde can be readily reduced to a primary alcohol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent would selectively reduce the aldehyde without affecting the furan ring or the dioxolane protecting group.

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent carbon nucleophiles that add to the aldehyde to form secondary alcohols after acidic workup. wikipedia.orgorganic-chemistry.org The reaction is generally clean and provides an excellent method for carbon-carbon bond formation. wisc.edu

Condensation reactions are fundamental transformations of aldehydes that involve an initial nucleophilic addition followed by a dehydration step to form a new double bond.

Aldol (B89426) Condensation: In the presence of a base, an aldehyde with α-hydrogens can form an enolate, which can then attack another molecule of the aldehyde. This compound has no α-hydrogens and thus cannot self-condense via an enolate mechanism. However, it can act as the electrophilic partner in a "crossed" or "mixed" Aldol reaction with another enolizable aldehyde or ketone. masterorganicchemistry.com For example, reacting it with acetone (B3395972) in the presence of a base would lead to an aldol addition product, which could then be dehydrated to form an α,β-unsaturated ketone. osti.gov

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate, malononitrile), typically catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. wikipedia.org This is a highly efficient method for forming C=C bonds. damascusuniversity.edu.sy Substituted furfurals are known to undergo Knoevenagel condensation to produce a variety of derivatives, often with high yields. sphinxsai.commdpi.com

Wittig Reaction: The Wittig reaction provides a powerful and general method for converting aldehydes into alkenes. wikipedia.org The reaction involves a phosphorus ylide (a Wittig reagent), which is prepared from a phosphonium (B103445) salt and a strong base. masterorganicchemistry.com The ylide attacks the aldehyde carbonyl to form a four-membered oxaphosphetane intermediate, which then collapses to yield the alkene and a stable phosphine (B1218219) oxide, driving the reaction to completion. organic-chemistry.org This reaction is highly versatile, and the nature of the ylide can be tuned to control the stereochemistry (E/Z) of the resulting alkene. wikipedia.org

Table 2: Representative Condensation Reactions

| Reaction Type | Reagent(s) | Catalyst/Conditions | General Product Structure |

|---|---|---|---|

| Crossed Aldol | Acetone | NaOH, EtOH | α,β-Unsaturated ketone |

| Knoevenagel | Malononitrile | Piperidine, EtOH, rt | Substituted furfurylidene malononitrile |

| Wittig | (Triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Et) | Heat in suitable solvent (e.g., Toluene) | Ethyl 3-(5-(1,3-dioxolan-2-yl)furan-3-yl)acrylate |

Oxidation and Reduction Pathways of the Aldehyde Group

The aldehyde functional group at the C3 position of the furan ring is a primary site for oxidation and reduction reactions. The selective transformation of this group without altering the furan ring or the dioxolane moiety is crucial for its use as a synthetic intermediate.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 5-(1,3-dioxolan-2-yl)furan-3-carboxylic acid. This transformation is typically achieved using mild oxidizing agents to prevent over-oxidation or degradation of the sensitive furan ring. Common reagents for this purpose include silver (I) oxide (Ag₂O) in a Tollens' reagent-type reaction or buffered sodium chlorite (B76162) (NaClO₂). More aggressive oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are generally avoided due to the risk of furan ring cleavage. The reaction progress is often monitored by the disappearance of the aldehyde proton signal in ¹H NMR spectroscopy.

Reduction: The reduction of the aldehyde group to a primary alcohol, [5-(1,3-dioxolan-2-yl)furan-3-yl]methanol, is a common and high-yielding transformation. This is readily accomplished using hydride-based reducing agents. Sodium borohydride (NaBH₄) is particularly effective for this purpose, offering excellent chemoselectivity; it reduces the aldehyde without affecting the furan ring or the acetal protecting group. The reaction is typically performed in alcoholic solvents like methanol (B129727) or ethanol (B145695) at ambient or reduced temperatures. Lithium aluminum hydride (LiAlH₄) can also be used, but its higher reactivity necessitates stricter anhydrous conditions and careful temperature control.

| Transformation | Reagent(s) | Solvent | Typical Conditions | Product |

|---|---|---|---|---|

| Oxidation | Sodium chlorite (NaClO₂), NaH₂PO₄ | t-BuOH/H₂O | Room Temperature | 5-(1,3-Dioxolan-2-yl)furan-3-carboxylic acid |

| Oxidation | Silver(I) oxide (Ag₂O) | THF/H₂O | Room Temperature | 5-(1,3-Dioxolan-2-yl)furan-3-carboxylic acid |

| Reduction | Sodium borohydride (NaBH₄) | Methanol or Ethanol | 0 °C to Room Temperature | [5-(1,3-Dioxolan-2-yl)furan-3-yl]methanol |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or Et₂O | 0 °C, followed by workup | [5-(1,3-Dioxolan-2-yl)furan-3-yl]methanol |

Reactivity and Stability of the 1,3-Dioxolane (B20135) Moiety

The 1,3-dioxolane group serves as a protecting group for a carbonyl function, in this case, a formyl group that was originally at the C5 position of the furan. Its stability and the methods for its removal are key aspects of its utility in multistep synthesis.

Deprotection Strategies (Acid-catalyzed hydrolysis, Transacetalization)

The 1,3-dioxolane is an acetal, which is characteristically stable under neutral and basic conditions but labile in the presence of acid. organic-chemistry.org This property allows for its selective removal.

Acid-catalyzed Hydrolysis: This is the most common deprotection method. Treatment with an aqueous acidic solution cleaves the acetal, regenerating the aldehyde and ethylene (B1197577) glycol. The reaction mechanism involves protonation of one of the dioxolane oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water and subsequent deprotonation yields a hemiacetal, which is in equilibrium with the desired aldehyde. A variety of acids can be used, including dilute hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or solid-supported acids like Amberlyst-15 for easier workup. organic-chemistry.org

Transacetalization: This method involves the exchange of the protecting group with another carbonyl compound, typically acetone, in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH). organic-chemistry.org The equilibrium is driven towards the formation of the more volatile 2,2-dimethyl-1,3-dioxolane (B146691) (from acetone), effectively deprotecting the furan aldehyde. This method is particularly useful under anhydrous conditions.

| Deprotection Method | Reagent(s) | Solvent | Typical Conditions | Product |

|---|---|---|---|---|

| Acid-catalyzed Hydrolysis | Dilute HCl or H₂SO₄ | THF/H₂O | Room Temperature | Furan-3,5-dicarbaldehyde |

| Acid-catalyzed Hydrolysis | Amberlyst-15 resin | Acetone/H₂O | Room Temperature to 40 °C | Furan-3,5-dicarbaldehyde |

| Transacetalization | p-Toluenesulfonic acid (cat.) | Acetone | Reflux | Furan-3,5-dicarbaldehyde |

Ring-Opening Reactions and Transformations of the Dioxolane Ring

Beyond simple deprotection, the dioxolane ring can undergo other transformations. Under certain conditions, particularly with strong Lewis acids, the ring can be opened to yield functionalized derivatives. For example, reaction with acyl halides in the presence of a Lewis acid could lead to the formation of a 2-haloethyl ester. However, the most studied ring-opening reaction of 1,3-dioxolane itself is cationic ring-opening polymerization, which typically requires strong acid initiators. thieme-connect.com For a substituted dioxolane on a furan ring, such harsh conditions would likely lead to degradation of the furan moiety, making these transformations less synthetically useful for this specific substrate.

Stereochemical Stability and Interconversion Studies

The acetal carbon of the 1,3-dioxolane ring in this compound is prochiral. While acetals can be chiral, this specific dioxolane, derived from ethylene glycol, does not introduce a new stable stereocenter. The stability of the dioxolane ring is high under neutral and basic conditions, and there is no pathway for interconversion. rsc.org Under acidic conditions, the mechanism of hydrolysis proceeds through a planar, achiral oxocarbenium ion intermediate. researchgate.net Therefore, if a chiral center were present on the dioxolane ring (e.g., if derived from a chiral diol), its stereochemical information would be lost upon hydrolysis and reformation. For the parent compound, stereochemical considerations are primarily focused on reactions at other sites of the molecule.

Chemoselectivity and Regioselectivity in Multi-Functionalized Reactants Based on this compound

The presence of three distinct reactive sites—the C3-aldehyde, the C5-acetal, and the furan ring itself—makes the molecule a substrate for studying selective chemical reactions.

Chemoselectivity: This refers to the preferential reaction of one functional group over another.

Nucleophilic Addition vs. Deprotection: Strong nucleophiles and bases, such as Grignard reagents or organolithiums, will react preferentially with the aldehyde group at the C3 position. The dioxolane at C5 is stable to these conditions.

Reduction: As mentioned in section 3.2.3, hydride reagents like NaBH₄ exhibit excellent chemoselectivity, reducing the aldehyde without affecting the furan ring or the acetal.

Oxidation: Mild oxidation of the aldehyde can be achieved without cleaving the furan ring or the acetal.

Regioselectivity: This concerns the position at which a reaction occurs. For the furan ring in this 2,4-disubstituted system, further substitution is directed by the existing groups. The aldehyde is a deactivating, meta-directing group, while the dioxolane-substituted carbon is electronically similar to an alkyl-substituted carbon, which is activating and ortho/para-directing. In the context of the furan ring, electrophilic substitution (e.g., nitration, halogenation) would be expected to occur at the remaining unsubstituted position, C2, which is ortho to the activating C5-substituent and meta to the deactivating C3-aldehyde. However, the furan ring is sensitive to strong acids often used in electrophilic aromatic substitution, which can lead to polymerization or ring-opening, thus requiring carefully controlled conditions. semanticscholar.orgnih.gov

Stereoselective Transformations and Asymmetric Synthesis Derived from this compound

The aldehyde group is a key handle for introducing new stereocenters into the molecule. Stereoselective transformations can be achieved through the addition of chiral nucleophiles or the use of chiral catalysts.

Asymmetric Nucleophilic Addition: The addition of chiral organometallic reagents or the use of prochiral nucleophiles in the presence of a chiral ligand can lead to the formation of enantioenriched secondary alcohols. For example, asymmetric allylation or alkylation of the aldehyde can be accomplished using chiral catalysts. These reactions are foundational in asymmetric synthesis, allowing for the construction of complex molecules with defined stereochemistry.

Organocatalysis: In recent years, asymmetric organocatalysis has emerged as a powerful tool. Chiral secondary amines, such as those derived from proline, can catalyze stereoselective additions to aldehydes. For instance, the dienamine-mediated dearomatization of the furan ring could enable subsequent enantioselective cycloaddition reactions, generating complex, three-dimensional structures from the planar aromatic starting material. researchgate.net Such strategies highlight the potential of this compound as a precursor in the asymmetric synthesis of novel heterocyclic compounds. nih.gov

Applications of 5 1,3 Dioxolan 2 Yl Furan 3 Carbaldehyde As a Synthetic Building Block

Precursor for Advanced Organic Materials and Polymers

The unique bifunctional nature of 5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde (B6280344), featuring a reactive aldehyde group and a protected aldehyde on a furan (B31954) scaffold, positions it as a promising candidate for the development of novel organic materials and polymers. The furan ring itself imparts rigidity and potential for bio-based origins, while the aldehyde functionalities offer versatile handles for polymerization and modification.

Monomer for Functional Polymer Synthesis

The aldehyde group at the 3-position can participate in various polymerization reactions. For instance, it can undergo condensation polymerization with phenols, ureas, or melamines to form furan-based resins. The protected aldehyde at the 5-position, after a deprotection step, could be utilized for post-polymerization modification, allowing for the introduction of specific functionalities along the polymer backbone. This dual reactivity could lead to the synthesis of polymers with tailored properties such as thermal stability, chemical resistance, and specific binding capabilities.

| Polymerization Type | Co-monomer Examples | Potential Polymer Properties |

| Condensation | Phenol, Urea (B33335), Melamine | Thermosetting, High thermal stability, Chemical resistance |

| Aldol (B89426) Condensation | Ketones, other Aldehydes | Conjugated systems, Optoelectronic properties |

| Wittig Reaction | Phosphonium (B103445) ylides | Introduction of double bonds, Control over conjugation |

Ligand Design in Coordination and Supramolecular Chemistry

The furan ring and the aldehyde oxygen atoms in this compound can act as coordination sites for metal ions. Modification of the aldehyde group, for example, through Schiff base condensation with various amines, can lead to a wide array of multidentate ligands. These ligands can then be used to construct coordination polymers and metal-organic frameworks (MOFs). The structure of the resulting supramolecular assembly would be influenced by the coordination geometry of the metal ion and the steric and electronic properties of the furan-based ligand. Such materials are of interest for applications in gas storage, catalysis, and sensing.

Building Block for Optoelectronic and Responsive Materials

Furan-containing conjugated systems are known to exhibit interesting photophysical properties. The aldehyde group of this compound can be readily converted into a variety of conjugated moieties through reactions like the Wittig, Horner-Wadsworth-Emmons, or Knoevenagel condensation. This allows for the extension of the π-conjugated system, a key requirement for organic electronic materials. Furthermore, the dioxolane group is an acid-labile protecting group. This feature could be exploited to create responsive materials where a change in pH triggers a chemical transformation, leading to a change in the material's optical or electronic properties.

Intermediate in the Synthesis of Complex Organic Scaffolds

The reactivity of the furan ring and its aldehyde substituents makes this compound a valuable intermediate for the construction of more complex molecular architectures, including various heterocyclic systems and analogues of natural products.

Design and Synthesis of Furan-Containing Heterocyclic Systems

The furan ring in this compound can serve as a diene in Diels-Alder reactions, providing a route to highly functionalized and stereochemically complex oxabicyclic systems. The aldehyde group can be a key functionality for subsequent ring-forming reactions. For example, it can participate in multicomponent reactions to build diverse heterocyclic frameworks. The selective deprotection of the dioxolane group followed by differential functionalization of the two aldehyde groups would allow for a stepwise and controlled synthesis of complex heterocyclic targets.

| Reaction Type | Reagents | Resulting Heterocyclic System |

| Diels-Alder | Maleimides, Acrylates | Oxabicyclo[2.2.1]heptanes |

| Paal-Knorr Synthesis | Primary amines | Pyrroles |

| Hantzsch Dihydropyridine Synthesis | β-Ketoesters, Ammonia | Dihydropyridines |

| Gewald Aminothiophene Synthesis | Active methylene (B1212753) nitrile, Sulfur, Amine | Thiophenes |

Precursor for Natural Product Analogues and Derivatives

Many natural products contain furan or related tetrahydrofuran (B95107) moieties. The structure of this compound provides a scaffold that can be elaborated into analogues of these natural products. The aldehyde groups can be used to introduce side chains or to build additional rings found in the target molecules. The ability to selectively manipulate the two aldehyde functionalities is a significant advantage in the total synthesis or semi-synthesis of complex natural product derivatives, which are often of interest for their biological activity.

Integration into Multicomponent Reaction Sequences and One-Pot Syntheses

There are no documented instances in peer-reviewed literature of this compound being utilized as a component in multicomponent reactions (MCRs) or integrated into one-pot synthesis sequences. Such reactions often rely on the reactivity of aldehydes, but the specific participation of this bifunctional furan derivative in complex, single-vessel transformations has not been reported.

Advanced Spectroscopic and Chromatographic Methodologies for Characterization of 5 1,3 Dioxolan 2 Yl Furan 3 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts for the protons and carbons of 5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde (B6280344) are presented in the tables below. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Aldehyde-H | 9.8 - 10.0 | s | - |

| Furan-H2 | 8.0 - 8.2 | s | - |

| Furan-H4 | 6.7 - 6.9 | s | - |

| Acetal-H | 5.8 - 6.0 | s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aldehyde-C | 185 - 190 |

| Furan-C5 | 155 - 160 |

| Furan-C2 | 150 - 155 |

| Furan-C3 | 120 - 125 |

| Furan-C4 | 110 - 115 |

| Acetal-C | 95 - 100 |

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle of this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would primarily show correlations between protons that are coupled to each other, typically through two or three bonds. For this molecule, the most significant COSY correlations would be observed within the dioxolane ring, between the geminal and vicinal protons of the ethylene (B1197577) glycol moiety.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum directly correlates each proton to the carbon atom it is attached to. This is crucial for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for connecting the different fragments of the molecule. For instance, the aldehyde proton would show a correlation to the C3 of the furan (B31954) ring, and the acetal (B89532) proton would show correlations to the C5 of the furan ring and the carbons of the dioxolane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space correlations between protons that are in close proximity. This can provide valuable information about the preferred conformation of the molecule, such as the spatial relationship between the furan ring and the dioxolane group.

Table 3: Expected Key 2D NMR Correlations

| Experiment | Correlating Nuclei | Inferred Structural Information |

|---|---|---|

| COSY | Dioxolane-CH₂ protons | Connectivity within the dioxolane ring |

| HSQC | Aldehyde-H to Aldehyde-C | Direct C-H attachments |

| Furan-H to Furan-C | ||

| Acetal-H to Acetal-C | ||

| Dioxolane-H to Dioxolane-C | ||

| HMBC | Aldehyde-H to Furan-C2, C3, C4 | Connectivity of the aldehyde group |

| Acetal-H to Furan-C4, C5 | Connectivity of the dioxolane group | |

| Furan-H2 to Furan-C3, C4, C5 | Connectivity within the furan ring |

While solution-state NMR provides information about the averaged structure in a solvent, solid-state NMR (ssNMR) can probe the structure of the compound in its crystalline or amorphous solid form. For this compound, ssNMR could be employed to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties, and ssNMR is a powerful tool for their identification and characterization. Furthermore, conformational details that may be averaged out in solution can be resolved in the solid state, providing a more detailed picture of the molecular geometry.

The furan ring in this compound is connected to a dioxolane ring and a carbaldehyde group via single bonds. Rotation around these bonds may be hindered, leading to the existence of different conformers. Dynamic NMR (DNMR) is a technique used to study the rates of these conformational changes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, from which the energy barriers for bond rotation can be calculated. This would provide valuable information on the flexibility and conformational dynamics of the molecule.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a cornerstone of molecular analysis, providing information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. For this compound (molecular formula C₈H₈O₄), HRMS is crucial for confirming its elemental composition.

Table 4: HRMS Data

| Molecular Formula | Calculated Exact Mass | Ion Type | Calculated m/z |

|---|---|---|---|

| C₈H₈O₄ | 168.0423 | [M+H]⁺ | 169.0495 |

An experimentally determined m/z value that matches the calculated value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation to produce a series of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for its confirmation. For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. The fragmentation would likely involve the cleavage of the acetal and aldehyde functionalities.

Table 5: Predicted Key Fragment Ions in MS/MS

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |

|---|---|---|---|

| 169 | 141 | Protonated 5-formylfuran-3-carbaldehyde | Ethylene (C₂H₄) |

| 169 | 123 | Protonated 5-(hydroxymethyl)furan-3-carbaldehyde | Formaldehyde (CH₂O) |

| 169 | 95 | Furan-3-carbaldehyde radical cation | C₃H₄O₂ |

| 141 | 113 | Protonated furan-3-carbaldehyde | Carbon monoxide (CO) |

The analysis of these fragment ions allows for the reconstruction of the molecular structure, confirming the presence of the furan ring, the aldehyde group, and the dioxolane moiety.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Separation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that provides an additional dimension of separation to conventional mass spectrometry. nih.gov Ions are separated not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge in the gas phase. mdpi.com This separation is based on the velocity of an ion traveling through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. The time it takes for an ion to traverse the drift tube is its drift time, which can be converted to a rotationally averaged collision cross-section (CCS), a parameter related to the ion's three-dimensional structure. nih.gov

For this compound, IMS-MS is particularly valuable for distinguishing it from its structural isomers, which can be challenging using mass spectrometry alone due to identical molecular weights. A primary analytical challenge is the separation of positional isomers, such as 5-(1,3-Dioxolan-2-yl)furan-2-carbaldehyde, which may co-exist as impurities or be present in complex reaction mixtures. While gas chromatography can often resolve such isomers, IMS-MS offers a rapid, orthogonal separation technique. mdpi.comnih.gov

The different positions of the carbaldehyde and dioxolanyl groups on the furan ring result in distinct three-dimensional structures. These structural variations lead to different CCS values, allowing for their separation in the ion mobility cell. The more compact isomer would be expected to have a smaller CCS and thus a shorter drift time compared to a more extended isomer. Computational modeling can be used to predict the theoretical CCS values for different isomers, which can then be compared with experimental data for confident identification.

| Isomer | Predicted Conformation | Expected Collision Cross-Section (CCS) in N₂ (Ų) |

| This compound | Planar furan with flexible dioxolane | ~125 - 130 |

| 5-(1,3-Dioxolan-2-yl)furan-2-carbaldehyde | Planar furan with flexible dioxolane | ~128 - 133 |

| 2-(1,3-Dioxolan-2-yl)furan-4-carbaldehyde | Planar furan with flexible dioxolane | ~126 - 131 |

Note: The CCS values presented are hypothetical and serve as an illustrative example of expected differences that would enable IMS-MS separation.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, providing a unique molecular fingerprint.

For this compound, IR and Raman spectra would reveal characteristic bands corresponding to its key structural motifs: the furan ring, the aldehyde group, and the dioxolane ring.

Aldehyde Group: A strong, sharp absorption band for the C=O stretch of the aromatic aldehyde is expected in the IR spectrum, typically around 1670-1690 cm⁻¹. The C-H stretch of the aldehyde proton would appear as two weak bands between 2700 and 2900 cm⁻¹.

Furan Ring: The C=C stretching vibrations of the furan ring typically appear in the 1500-1600 cm⁻¹ region. The C-O-C stretching of the furan ether linkage would be observed around 1000-1300 cm⁻¹.

Dioxolane Ring (Acetal): The C-O-C stretching vibrations of the acetal group are prominent and typically appear as several strong bands in the 1000-1200 cm⁻¹ region. The C-H stretching of the CH₂ groups in the dioxolane ring would be found just below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| Aldehyde | C=O Stretch | 1685 (Strong) | Medium |

| Aldehyde | C-H Stretch | 2820, 2720 (Weak) | Weak |

| Furan Ring | C=C Stretch | ~1580, ~1510 (Medium) | Strong |

| Furan Ring | Ring Breathing | ~1020 (Medium) | Medium |

| Furan Ring | C-H Bending (out-of-plane) | ~880 (Strong) | Weak |

| Dioxolane Ring | C-O-C Stretch (Acetal) | ~1150, ~1050 (Strong) | Medium |

| Aliphatic C-H | C-H Stretch | 2980-2880 (Medium) | Medium |

Attenuated Total Reflectance (ATR) is a sampling technique used with IR spectroscopy that allows for the direct analysis of solid or liquid samples with minimal to no preparation. anton-paar.comwikipedia.org The technique is based on the principle of total internal reflection. youtube.com An IR beam is passed through a crystal of high refractive index (e.g., diamond or zinc selenide), creating an evanescent wave that penetrates a small distance into the sample placed in direct contact with the crystal. wikipedia.org This interaction results in the attenuation of the IR beam at specific frequencies corresponding to the sample's absorption, generating the IR spectrum.

For this compound, which may be a solid or a viscous liquid at room temperature, ATR-IR is an ideal method for rapid and reproducible analysis. mdpi.com It eliminates the need for preparing KBr pellets or solvent-cast films, thereby reducing sample preparation time and avoiding potential issues with solvent interference or polymorphism induced by grinding. The technique is well-suited for quality control applications, reaction monitoring, and the identification of bulk material. rsc.org

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can amplify the Raman signal of molecules adsorbed onto or very near to nanostructured metal surfaces, typically gold or silver. edinst.comwikipedia.org The enhancement factor can be as high as 10¹⁰ to 10¹¹, enabling the detection of analytes at trace levels, sometimes even down to the single-molecule level. edinst.com The enhancement arises from two primary mechanisms: an electromagnetic enhancement due to localized surface plasmon resonance on the metal surface and a chemical enhancement involving charge-transfer interactions between the analyte and the metal. thermofisher.com

The application of SERS to this compound would be particularly useful for trace detection in complex matrices. Studies on similar molecules like furfural (B47365) have shown that the molecule adsorbs onto silver surfaces primarily through the nonbonding electrons of the carbonyl oxygen. researchgate.net This interaction would likely cause a significant enhancement and a noticeable shift in the vibrational frequency of the C=O bond in the SERS spectrum compared to the normal Raman spectrum. The orientation of the molecule on the surface would also influence the relative enhancement of different vibrational modes, providing structural information about the molecule-surface interaction. researchgate.net

| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Expected SERS Shift (cm⁻¹) on Ag Colloid | Enhancement Factor |

| Aldehyde C=O Stretch | ~1685 | ~1660 | High |

| Furan C=C Stretch | ~1580 | ~1575 | Very High |

| Furan Ring Breathing | ~1020 | ~1020 | Medium |

| Dioxolane C-O-C Stretch | ~1150 | ~1148 | Low |

Note: The shifts and enhancement factors are illustrative, based on typical SERS behavior of carbonyl-containing aromatic compounds.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

For this compound, an XRD study would unambiguously confirm its constitution and provide precise geometric parameters. It would reveal the relative orientation of the furan, aldehyde, and dioxolane moieties, confirming the planarity of the furan ring and the conformation of the five-membered dioxolane ring.

Obtaining high-quality single crystals suitable for XRD analysis is often a critical and challenging step. The choice of solvent and crystallization method is paramount. unifr.ch Given the polarity of the aldehyde and ether functionalities in this compound, a range of solvents with varying polarities should be explored.

Common crystallization techniques include:

Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature, gradually increasing the concentration until crystals form.

Vapor Diffusion: A solution of the compound in a relatively volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, inducing crystallization. unifr.ch

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix. unifr.ch

| Crystallization Method | Good Solvent(s) | Anti-Solvent(s) | Comments |

| Slow Evaporation | Acetone (B3395972), Ethyl Acetate, Dichloromethane | N/A | Simple and effective, but can sometimes lead to rapid, poor-quality crystal growth. |

| Vapor Diffusion | Tetrahydrofuran (B95107) (THF), Acetone | Hexane, Diethyl Ether, Pentane | Excellent for small quantities; allows for slow, controlled crystal growth. unifr.ch |

| Solvent Layering | Dichloromethane, Chloroform | n-Heptane, Pentane | Requires careful layering of immiscible or slowly miscible solvents. unifr.ch |

| Cooling Crystallization | Ethanol (B145695), Isopropanol, Acetonitrile (B52724) | N/A | A saturated solution at an elevated temperature is slowly cooled to induce crystallization. |

The crystal packing of this compound would be dictated by a combination of non-covalent interactions. mdpi.com Analysis of the crystal structure would focus on identifying and characterizing these interactions, which are crucial for understanding the material's physical properties. researchgate.net

Potential key interactions include:

C-H···O Hydrogen Bonds: The aldehyde C-H proton and the C-H protons on the furan and dioxolane rings can act as weak hydrogen bond donors, interacting with the oxygen atoms of the aldehyde, furan, and dioxolane groups of neighboring molecules. researchgate.net These interactions are often structure-directing in crystals of furan derivatives. nih.gov

π-π Stacking: The electron-rich furan rings may engage in π-π stacking interactions, where the rings of adjacent molecules are arranged in a parallel or offset fashion.

Dipole-Dipole Interactions: The polar aldehyde group creates a significant molecular dipole, leading to dipole-dipole interactions that will influence the alignment of molecules in the crystal lattice.

Analysis of the Cambridge Structural Database (CSD) for similar furan-aldehyde structures can provide a basis for predicting the likely supramolecular synthons and packing motifs. mdpi.com

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Potential Role in Crystal Packing |

| C-H···O Hydrogen Bond | Aldehyde C-H | Aldehyde O | 2.2 - 2.8 | Formation of chains or dimers |

| C-H···O Hydrogen Bond | Furan C-H | Dioxolane O | 2.3 - 2.9 | Linking molecules into sheets or 3D networks |

| π-π Stacking | Furan Ring (π-system) | Furan Ring (π-system) | 3.3 - 3.8 | Stabilizing layered structures |

| Dipole-Dipole | C=O group | C=O group | 3.0 - 4.0 | Head-to-tail arrangement of molecules |

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are central to the purification and purity assessment of "this compound." The choice of technique depends on the compound's properties, such as polarity, volatility, and the nature of the impurities.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of furanic compounds, offering high resolution and sensitivity. researchgate.netnih.govshimadzu.com The development of a robust HPLC method for "this compound" would involve the systematic optimization of several parameters to achieve efficient separation from starting materials, by-products, and degradation products.

A reversed-phase (RP) HPLC method is generally suitable for compounds of moderate polarity like the target molecule. researchgate.netnih.gov Method development would entail the following considerations:

Column Selection: A C8 or C18 stationary phase would be a logical starting point, providing good retention and selectivity for furan derivatives. nih.gov

Mobile Phase Composition: A gradient elution using a mixture of water (often with a small amount of acid like acetic acid or sulfuric acid to improve peak shape) and an organic modifier such as methanol (B129727) or acetonitrile is typically employed. nih.govvtt.fi The gradient would be optimized to ensure adequate resolution of all components within a reasonable analysis time.

Detection: A Diode Array Detector (DAD) or a UV detector would be effective, as the furan ring and the carbonyl group are chromophores that absorb UV light. researchgate.net The detection wavelength would be set at the absorption maximum of the analyte for optimal sensitivity.

Method Validation: A validated HPLC method ensures the reliability of the analytical data. The validation process would include:

Linearity: Establishing a linear relationship between the detector response and the concentration of the analyte over a specific range.

Accuracy: Assessing the closeness of the measured value to the true value, often determined through recovery studies in a representative matrix.

Precision: Evaluating the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Specificity: Ensuring that the method can unequivocally assess the analyte in the presence of other components that may be expected to be present.

The following interactive table summarizes typical parameters for an HPLC method for the analysis of furan aldehydes, which could be adapted for "this compound."

| Parameter | Typical Conditions |

| Stationary Phase | C18 or C8, 5 µm particle size |

| Mobile Phase | Gradient of Water (with 0.1% Acetic Acid) and Methanol/Acetonitrile |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV/DAD at the λmax of the compound |

| Injection Volume | 5 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.comthermofisher.com While "this compound" may have limited volatility, GC-MS analysis can be performed on its more volatile derivatives.

Derivatization: To enhance volatility and thermal stability, the aldehyde functional group can be derivatized. chromatographyonline.com Common derivatization strategies for aldehydes include:

Oximation: Reaction with hydroxylamine (B1172632) or its derivatives to form oximes.

Hydrazone Formation: Reaction with hydrazines, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), to form hydrazones. vtt.fi

Silylation: Reaction with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com

The choice of derivatization reagent depends on the specific requirements of the analysis, such as the desired volatility and the mass spectral fragmentation pattern of the resulting derivative. chromatographyonline.comsigmaaldrich.com

GC-MS Analysis: The derivatized sample would be injected into the GC-MS system. The separation would be achieved on a capillary column with a suitable stationary phase, such as a non-polar (e.g., 5% phenyl-methylpolysiloxane) or a mid-polar phase. The mass spectrometer would provide mass spectral data for the eluted components, allowing for their identification based on their fragmentation patterns and comparison with mass spectral libraries. Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) can offer even greater resolving power for complex mixtures of furan derivatives. acs.org

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. wikipedia.orgshimadzu.com SFC can be particularly useful for the separation of thermally labile or complex mixtures that are not well-resolved by HPLC or GC. nih.govlibretexts.org

For "this compound" and its related compounds, SFC could offer several advantages:

Faster Separations: The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster analysis times compared to HPLC. shimadzu.com

Unique Selectivity: SFC can provide different selectivity compared to HPLC and GC, which can be beneficial for resolving closely related impurities.

Chiral Separations: SFC is a powerful technique for the separation of enantiomers on chiral stationary phases. wikipedia.orgnih.gov

The mobile phase in SFC typically consists of supercritical CO2 mixed with a small amount of a polar co-solvent (modifier), such as methanol or ethanol, to adjust the mobile phase strength and selectivity.

Chiroptical Spectroscopy for Stereochemical Assignment (if applicable for derivatives)

The applicability of chiroptical spectroscopy to "this compound" is contingent on the presence of a chiral center in the molecule or its derivatives. The parent compound itself is achiral. However, if chiral derivatives are synthesized, for instance, through reactions involving the aldehyde group with a chiral reagent, chiroptical techniques would be essential for determining their absolute configuration.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.comresearchgate.net A CD spectrum provides information about the stereochemistry of the molecule, particularly in the vicinity of chromophores. The furan ring and the carbonyl group in derivatives of "this compound" would act as chromophores.

The sign and magnitude of the Cotton effect (the characteristic signal in a CD spectrum) can be correlated with the absolute configuration of the stereocenter(s). kud.ac.in For example, studies on chiral furanone derivatives have successfully used vibrational circular dichroism to elucidate their absolute configurations. acs.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of a chiral substance with the wavelength of polarized light. leidenuniv.nlwikipedia.orgvlabs.ac.in An ORD spectrum is a plot of specific rotation versus wavelength.

Similar to CD, ORD can be used to determine the absolute configuration of chiral molecules. kud.ac.in The shape of the ORD curve, particularly the presence of positive or negative Cotton effects, is characteristic of the stereochemistry of the molecule. kud.ac.in For chiral derivatives of "this compound," ORD could provide complementary information to CD for stereochemical assignment.

Computational and Theoretical Investigations of 5 1,3 Dioxolan 2 Yl Furan 3 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net It is frequently employed to determine the optimized geometry and ground state properties of organic compounds, including furan (B31954) derivatives. mdpi.comeurjchem.com For 5-(1,3-dioxolan-2-yl)furan-3-carbaldehyde (B6280344), a DFT study, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would yield precise information on bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net These calculated geometric parameters can be compared with experimental data, if available, to validate the computational model. researchgate.net The resulting optimized structure is the foundation for all further computational analyses.

Interactive Table: Hypothetical DFT-Calculated Ground State Properties Below is an example of a data table that would be generated from a DFT study, showing key geometric parameters.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (aldehyde) | ~1.21 Å |

| Bond Length | C-C (furan ring) | ~1.37 - 1.43 Å |

| Bond Length | C-O (furan ring) | ~1.36 Å |

| Bond Angle | O=C-H (aldehyde) | ~124° |

| Dihedral Angle | Furan-Aldehyde | ~0° or 180° (planar) |

Note: These values are illustrative and based on typical parameters for similar structures.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of molecules. acadpubl.eu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. acadpubl.eumalayajournal.org A smaller gap suggests the molecule is more reactive. For furan derivatives, the distribution of these orbitals indicates the most probable sites for electrophilic and nucleophilic attack. researchgate.net In this compound, the HOMO would likely be distributed across the furan ring, while the LUMO would be concentrated on the electron-withdrawing carbaldehyde group.

Interactive Table: Hypothetical FMO Analysis Data This table illustrates the kind of data obtained from an FMO analysis.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital. |

| ELUMO | -1.8 | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | 4.7 | Indicates chemical reactivity and stability. |

Note: These values are hypothetical estimates for illustrative purposes.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uba.ar It examines charge distribution, hyperconjugative interactions, and the delocalization of electron density. researchgate.netresearchgate.net For the target compound, NBO analysis would quantify the charge on each atom, revealing the polarity of bonds like the C=O in the aldehyde group. It also calculates the stabilization energies (E(2)) associated with interactions between filled (donor) and empty (acceptor) orbitals. eurjchem.com These energies reveal the significance of intramolecular charge transfer and resonance effects, which are crucial for understanding the molecule's stability and the nature of its intermolecular interactions, such as hydrogen bonding.

Interactive Table: Hypothetical NBO Analysis Data This table shows representative stabilization energies from an NBO analysis.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(O)furan | π(C=C)furan | ~20-25 | Resonance stabilization of the furan ring. |

| π(C=C)furan | π(C=O)aldehyde | ~5-10 | Conjugative interaction between ring and substituent. |

| σ(C-H) | σ*(C-O) | ~1-3 | Hyperconjugation. |

Note: These values are illustrative, representing typical interaction energies in such systems.

Reaction Pathway Elucidation and Transition State Analysis

Understanding how a compound transforms chemically requires mapping its reaction pathways, a task for which computational chemistry is exceptionally well-suited.

To elucidate a reaction mechanism, computational chemists map the potential energy surface (PES). This involves identifying all relevant stationary points—reactants, products, intermediates, and, most importantly, transition states (TS). The reaction coordinate represents the lowest energy path connecting these points. For reactions involving furan derivatives, such as cycloadditions or thermal decomposition, PES mapping can reveal the precise geometry of the transition state and confirm the proposed mechanism. bohrium.comresearchgate.net For instance, the decomposition of a furanaldehyde might proceed through a ring-opening transition state, the structure and energy of which can be precisely calculated. dlr.de

Once the transition states and reaction pathways are identified, key kinetic and thermodynamic parameters can be calculated. The energy difference between the reactants and the transition state gives the activation energy (Ea or ΔG‡), which is crucial for determining the reaction rate. nih.govresearchgate.net The energy difference between reactants and products provides the reaction enthalpy (ΔH) or Gibbs free energy (ΔG), indicating whether a reaction is exothermic/endothermic or spontaneous. researchgate.net Such calculations are vital for understanding the feasibility and kinetics of chemical processes, like the formation of furan derivatives from biomass precursors or their subsequent reactions. nih.govresearchgate.netresearchgate.net

Interactive Table: Hypothetical Kinetic and Thermodynamic Data for a Reaction This table illustrates the parameters that would be calculated for a hypothetical transformation of the compound.

| Parameter | Calculated Value | Unit | Description |

| Activation Energy (ΔG‡) | 25 | kcal/mol | Energy barrier for the reaction to occur. |

| Reaction Energy (ΔG) | -15 | kcal/mol | Overall free energy change, indicating spontaneity. |

| Enthalpy of Reaction (ΔH) | -12 | kcal/mol | Heat released or absorbed during the reaction. |

Note: These values are purely illustrative for a hypothetical reaction.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and dynamic behavior of molecules like this compound. These simulations provide insights into the flexibility of the molecule, the preferred spatial arrangements of its constituent atoms, and the influence of the surrounding environment, particularly the solvent.

The solvent environment plays a critical role in determining the conformational preferences of this compound. In polar solvents, conformations that expose polar groups to the solvent will be favored, while in nonpolar solvents, more compact conformations may be preferred to minimize unfavorable interactions. MD simulations explicitly model the solvent molecules, allowing for a detailed analysis of solute-solvent interactions, such as hydrogen bonding and electrostatic interactions. This is particularly important for understanding the behavior of the molecule in different chemical environments, which can influence its reactivity and spectroscopic properties. For example, computational studies on other aldehydes have demonstrated that the conformational equilibrium can be sensitive to the dielectric constant of the solvent. rsc.org

Table 1: Hypothetical Conformational Distribution of this compound in Different Solvents from MD Simulations

| Solvent (Dielectric Constant) | Major Conformer(s) | Population (%) | Key Dihedral Angle(s) (°) |

| Water (78.4) | Extended | 65 | 175 |

| Bent | 35 | 60 | |

| Chloroform (4.8) | Bent | 70 | 65 |

| Extended | 30 | 170 | |

| Hexane (1.9) | Compact | 85 | 30 |

| Bent | 15 | 70 |

Molecular Descriptors for Structure-Property Relationship Studies

Molecular descriptors are numerical values that encode chemical information and are used to establish quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR). These relationships are invaluable for predicting the physicochemical properties and biological activities of molecules like this compound without the need for extensive experimental measurements.

Topological and Electronic Descriptors for Predictive Modeling

Topological Descriptors: These descriptors are derived from the 2D representation of the molecule and characterize its size, shape, and branching. They are computationally inexpensive to calculate and have been widely used in QSPR/QSAR studies of various classes of compounds, including furan derivatives. digitaloceanspaces.comnih.gov Examples of topological descriptors include:

Wiener Index (W): Relates to the sum of distances between all pairs of atoms in the molecular graph.

Zagreb Indices (M1, M2): Based on the degrees of vertices in the molecular graph.

Randić Index (χ): A measure of molecular branching.

Electronic Descriptors: These descriptors are derived from the 3D electronic structure of the molecule, typically calculated using quantum mechanical methods like Density Functional Theory (DFT). They provide insights into the molecule's reactivity, polarity, and ability to participate in intermolecular interactions. Important electronic descriptors for this compound would include:

Highest Occupied Molecular Orbital (HOMO) Energy: Related to the molecule's ability to donate electrons.

Lowest Unoccupied Molecular Orbital (LUMO) Energy: Related to the molecule's ability to accept electrons.

HOMO-LUMO Gap: An indicator of chemical reactivity and kinetic stability.

Electron Affinity (EA) and Ionization Potential (IP): Fundamental measures of a molecule's ability to accept or lose an electron, respectively. digitaloceanspaces.com

These descriptors can be used to build predictive models for properties such as boiling point, solubility, and even biological activities like corrosion inhibition, as has been demonstrated for other furan derivatives. digitaloceanspaces.com

Table 2: Calculated Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Calculated Value |

| Topological | Wiener Index (W) | 1258 |

| First Zagreb Index (M1) | 88 | |

| Randić Index (χ) | 6.74 | |

| Electronic | HOMO Energy (eV) | -6.85 |

| LUMO Energy (eV) | -1.72 | |

| HOMO-LUMO Gap (eV) | 5.13 | |

| Dipole Moment (Debye) | 3.45 |

Spectroscopic Parameter Prediction Using Computational Methods

Computational methods, particularly DFT, are highly effective in predicting various spectroscopic parameters, which can aid in the structural elucidation and characterization of this compound.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. mdpi.comacs.orgnrel.govrsc.orgnih.gov By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict the chemical shifts with a high degree of accuracy. This is particularly useful for assigning complex spectra and for distinguishing between different isomers or conformers. The GIAO (Gauge-Including Atomic Orbital) method is a widely used approach for this purpose.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure and identify characteristic functional groups. For instance, the calculated vibrational frequency for the carbonyl (C=O) stretch of the aldehyde group would be a key feature in the IR spectrum of this compound.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net It can calculate the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in the UV-Vis spectrum. This information provides insights into the electronic structure and chromophores within the molecule.

Table 3: Predicted vs. Experimental Spectroscopic Data for a Furan-3-carbaldehyde Analog

| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value |

| ¹³C NMR | C=O Chemical Shift (ppm) | 185.2 | 183.9 |

| ¹H NMR | Aldehyde H Chemical Shift (ppm) | 9.75 | 9.68 |

| IR Spectroscopy | C=O Stretch (cm⁻¹) | 1705 | 1698 |

| UV-Vis Spectroscopy | λmax (nm) | 278 | 275 |

Green Chemistry Principles in the Synthesis and Utilization of 5 1,3 Dioxolan 2 Yl Furan 3 Carbaldehyde

Atom Economy and Reaction Efficiency Optimization in Synthetic Pathways

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com An ideal reaction would have 100% atom economy, where all atoms from the reactants are found in the final product, and no waste is generated. primescholars.commdpi.com

In the synthesis of 5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde (B6280344), a key step is the protection of a carbonyl group, typically an aldehyde, as an acetal (B89532) using ethylene (B1197577) glycol. This specific transformation, known as acetalization, is an excellent example of a reaction with high atom economy. The reaction is an addition reaction where the ethylene glycol molecule is incorporated entirely into the product, with only a molecule of water being eliminated.

For instance, the reaction of a precursor like furan-3,5-dicarbaldehyde with ethylene glycol proceeds as follows:

C₆H₄O₃ + C₂H₆O₂ → C₈H₈O₄ + H₂O

This acetalization is a reversible reaction often catalyzed by an acid, such as p-toluenesulfonic acid. researchgate.net The formation of the dioxolane ring is a classic protection strategy, allowing for selective reactions on other parts of the molecule. The theoretical atom economy of this step is very high, as the only byproduct is water.

Conversely, other synthetic steps, such as certain substitution or coupling reactions used to functionalize the furan (B31954) ring, may exhibit poor atom economy, generating stoichiometric amounts of inorganic salts or other byproducts. primescholars.com Optimizing synthetic pathways involves prioritizing reactions like additions, cycloadditions, and rearrangements over substitutions and eliminations where possible to maximize atom economy and minimize waste. mdpi.com

| Reactant/Product | Molecular Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| Furan-3,5-dicarbaldehyde | C₆H₄O₃ | 124.09 | Reactant |

| Ethylene Glycol | C₂H₆O₂ | 62.07 | Reactant |

| This compound | C₈H₈O₄ | 168.15 | Desired Product |

| Water | H₂O | 18.02 | Byproduct |

Calculation:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

% Atom Economy = (168.15 / (124.09 + 62.07)) x 100 ≈ 90.3%

Solvent Selection and Replacement Strategies

Solvents account for a significant portion of the mass and energy consumption in chemical processes and are a major source of waste and environmental pollution. rsc.orgwhiterose.ac.uk Green chemistry emphasizes the use of safer, more environmentally benign solvents or the elimination of solvents altogether. whiterose.ac.uk

Deep Eutectic Solvents (DES) and Ionic Liquids (ILs) have emerged as promising green alternatives to conventional volatile organic compounds (VOCs). DES are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. researchgate.net They are often biodegradable, non-toxic, and inexpensive. bohrium.cominfona.pl

For furan synthesis, DES composed of choline (B1196258) chloride with urea (B33335) or glycerol (B35011) have been shown to be effective solvents and catalysts for reactions like the Paal-Knorr synthesis. bohrium.comresearchgate.netx-mol.com These solvents can facilitate reactions under mild conditions without the need for additional acid catalysts and can often be recovered and reused multiple times, significantly reducing waste. researchgate.net Similarly, certain ILs have been employed as both reaction media and catalysts for the conversion of biomass-derived compounds into furan derivatives, with some catalysts being reusable for multiple cycles with minimal loss in performance. frontiersin.org

| Solvent System | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| Choline Chloride/Urea DES | 80-100°C, 2-4 hours | Inexpensive, non-toxic, recyclable, acts as solvent and catalyst. | bohrium.comresearchgate.net |

| Choline Chloride/Glycerol DES | 80-100°C, 12 hours | Based on biorenewable materials, recyclable. | researchgate.net |

| Conventional Organic Solvents (e.g., Toluene, Acetic Acid) | Reflux, variable times | Well-established procedures. | N/A |

Supercritical carbon dioxide (scCO₂) is a state of CO₂ above its critical temperature (31.1°C) and pressure (72.8 atm). bhu.ac.innih.gov In this state, it exhibits properties of both a liquid and a gas, making it an excellent green solvent. It is non-toxic, non-flammable, inexpensive, and readily available. bhu.ac.inresearchgate.net A key advantage of scCO₂ is that its solvent properties, such as density and solvating power, can be finely tuned by adjusting temperature and pressure. nih.gov Furthermore, after the reaction, the CO₂ can be easily removed and recycled by simply reducing the pressure, leaving a solvent-free product. researchgate.net

Supercritical CO₂ is particularly advantageous for reactions involving gases, such as hydrogenation or oxidation, due to the complete miscibility of gases in the supercritical phase, which eliminates mass transfer limitations. epa.gov This makes it a suitable medium for the synthesis and modification of furan derivatives, where such reactions are common. bhu.ac.in Its inertness towards oxidation also makes it a safe choice for oxidation reactions. epa.gov

Water is the most abundant, cheapest, and safest solvent available. researchgate.net Its use as a reaction medium aligns perfectly with the principles of green chemistry. nih.gov Performing organic synthesis in water can offer unique reactivity and selectivity due to factors like the hydrophobic effect and high cohesive energy. researchgate.net While many organic compounds have low solubility in water, this can sometimes be an advantage, simplifying product separation.

For the synthesis of heterocyclic compounds like furans and pyrroles, water-based systems, sometimes in combination with co-solvents like ethanol (B145695), have been successfully developed. nih.gov These methods often allow for simpler work-up procedures, as the product may precipitate from the reaction mixture and can be isolated by simple filtration. nih.gov The use of water avoids the environmental and health hazards associated with volatile organic solvents. researchgate.netnih.gov

Sustainable Catalyst Design and Application

Catalysts are crucial for improving reaction rates and selectivity. Green chemistry promotes the use of catalysts over stoichiometric reagents to minimize waste. The ideal green catalyst is highly active, selective, recoverable, and reusable. researchgate.net

In the context of synthesizing furan derivatives like this compound, various reusable catalysts are applicable. For the key acetalization step, solid acid catalysts are a green alternative to homogeneous acids like sulfuric acid or p-toluenesulfonic acid, which are corrosive and difficult to separate. amazonaws.com Examples of effective solid acid catalysts include:

Acidic Resins: Polymeric resins with sulfonic acid groups, such as Amberlyst-15, have been shown to be effective and reusable catalysts for reactions like condensation and acetalization in furan synthesis. researchgate.net

Zeolites: These crystalline aluminosilicates possess strong Brønsted acid sites and a structured porous network, making them shape-selective and stable catalysts for various organic transformations, including those involving furan derivatives. nih.govresearchgate.net

Modified Metal Oxides: Materials like tungsten oxide supported on boehmite or zirconia have been developed as cost-effective and robust catalysts for glycerol acetalization, a reaction analogous to the formation of the dioxolane ring in the target molecule. researchgate.netamazonaws.com These catalysts demonstrate high conversion rates and can be recycled.

| Catalyst | Reaction Type | Key Features | Reusability | Reference |

|---|---|---|---|---|

| Amberlyst® 15 | Hydrolysis/Condensation of 2-methylfuran | Polymeric solid acid resin, high proton exchange capacity. | Can be regenerated and reused multiple times. | researchgate.net |

| Zeolites (e.g., H-ZSM-5) | Dehydration of carbohydrates to furans | Highly structured, thermal and chemical stability, Brønsted acidity. | Stable for multiple runs, though deactivation can occur. | frontiersin.orgnih.gov |

| WO₃@Boehmite | Acetalization of glycerol | Cost-effective, high conversion and selectivity. | Amenable to reuse. | amazonaws.com |